3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one
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Overview
Description
3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromophenyl group, a nitro group, and a propyl group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.
Coupling Reactions: Boron reagents and palladium catalysts are commonly used.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate their activity.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different biological activities.
Thiazoles: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinazolinone core, combined with the bromophenyl, nitro, and propyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H16BrN3O3 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H16BrN3O3/c1-2-3-17-20-16-9-8-14(22(24)25)10-15(16)18(23)21(17)11-12-4-6-13(19)7-5-12/h4-10H,2-3,11H2,1H3 |
InChI Key |
BOCBSDZJVKQMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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